HC-067047

概述

描述

HC-067047 是一种有效的、选择性的瞬时受体电位香草素4 (TRPV4) 受体拮抗剂。 该化合物已被广泛用于科学研究,以研究 TRPV4 受体在各种生理和病理过程中的作用,包括血压调节、膀胱功能、疼痛感知和神经功能 .

科学研究应用

HC-067047 在科学研究中具有广泛的应用:

化学: 用作研究 TRPV4 拮抗剂的化学性质和反应性的工具。

生物学: 研究 TRPV4 在细胞过程中的作用,例如渗透调节、机械转导和细胞信号传导。

医学: 探索潜在的治疗应用,例如膀胱炎、神经性疼痛和心血管疾病。

工业: 用于开发针对 TRPV4 受体的新的药物 .

作用机制

HC-067047 通过选择性地结合到 TRPV4 受体来发挥作用,抑制其活性。TRPV4 受体是一种非选择性阳离子通道,参与各种生理过程。this compound 结合到 S1-S4 束底部的受体上,导致构象变化,阻止通道打开。 这种抑制影响下游信号通路,包括参与疼痛感知、渗透调节和血管张力调节的通路 .

类似化合物:

RN-9893: 另一种具有类似抑制作用的 TRPV4 拮抗剂。

GSK2193874: 一种有效的 TRPV4 抑制剂,由于其高度选择性而被用于研究。

RN-1734: 一种早期的 TRPV4 拮抗剂,与 this compound 相比,效力较低。

独特性: this compound 由于其对 TRPV4 受体的高度效力和选择性而具有独特性,对人、大鼠和小鼠 TRPV4 的 IC50 值分别为 48 nM、133 nM 和 17 nM。 这使其成为研究 TRPV4 相关的生理和病理过程的宝贵工具 .

生化分析

Biochemical Properties

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their catalytic functions. The nature of these interactions is often determined by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target biomolecules .

Cellular Effects

The effects of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the transcriptional activity of certain genes, thereby influencing cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to enzyme active sites can lead to conformational changes that either enhance or inhibit enzymatic activity. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

The temporal effects of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. In vitro and in vivo studies have shown that the stability of this compound can vary depending on environmental conditions such as pH, temperature, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Additionally, high doses may result in toxicity, manifesting as cellular damage or organ dysfunction .

Metabolic Pathways

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and therapeutic efficacy, making it important to study these aspects in detail .

Subcellular Localization

The subcellular localization of 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

准备方法

合成路线和反应条件: HC-067047 的合成涉及多个步骤,从吡咯核心结构的制备开始。关键步骤包括:

- 通过缩合反应形成吡咯环。

- 通过亲核取代反应引入三氟甲基苯基。

- 通过烷基化反应连接吗啉丙基。

- 最后与苯基偶联完成结构。

工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记录,但合成通常遵循实验室规模的程序,并针对更大规模的生产进行优化。 这包括使用自动化反应器、色谱等纯化技术以及严格的质量控制措施,以确保高纯度和产率 .

化学反应分析

反应类型: 由于存在三氟甲基和吗啉丙基等反应性官能团,HC-067047 主要发生取代反应。它还可以在特定条件下参与氧化和还原反应。

常见试剂和条件:

取代反应: 通常涉及胺或硫醇等亲核试剂,在碱性条件下进行。

氧化反应: 可以使用高锰酸钾或过氧化氢等氧化剂进行。

还原反应: 通常涉及硼氢化钠或氢化铝锂等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,取代反应可能会产生具有修饰官能团的衍生物,而氧化和还原反应可能会导致化合物氧化态的改变 .

相似化合物的比较

RN-9893: Another TRPV4 antagonist with similar inhibitory effects.

GSK2193874: A potent TRPV4 inhibitor used in research for its high selectivity.

RN-1734: An earlier TRPV4 antagonist with lower potency compared to HC-067047.

Uniqueness: this compound is unique due to its high potency and selectivity for the TRPV4 receptor, with IC50 values of 48 nM, 133 nM, and 17 nM for human, rat, and mouse TRPV4, respectively. This makes it a valuable tool for studying TRPV4-related physiological and pathological processes .

生物活性

HC-067047 is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, which has garnered attention for its potential therapeutic applications in various pathological conditions. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and effects on different biological systems.

This compound selectively inhibits TRPV4 channels, which are implicated in various physiological and pathological processes. The compound has been shown to effectively block TRPV4 activation induced by various stimuli, including heat and chemical agents. The inhibition is characterized as noncompetitive, with IC50 values ranging from 20 to 140 nM across different models .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties. For instance, when administered intraperitoneally at a dose of 10 mg/kg , the compound maintains effective plasma concentrations that exceed its IC50 values for prolonged periods. This suggests a robust systemic bioavailability that supports its use in vivo for investigating TRPV4-related functions .

1. Bladder Dysfunction

This compound has been demonstrated to significantly enhance bladder capacity in animal models suffering from cystitis. In studies involving both wild-type and TRPV4 knockout mice, administration of this compound resulted in increased functional bladder capacity and reduced micturition frequency, confirming its action through TRPV4 inhibition .

| Study Parameter | Wild-Type Mice | TRPV4 Knockout Mice |

|---|---|---|

| Voided Volume | Increased | No change |

| Micturition Frequency | Decreased | No change |

2. Pulmonary Responses

In pulmonary artery smooth muscle cells (PASMCs), this compound inhibited serotonin-induced calcium mobilization, indicating its role in modulating vascular responses through TRPV4 signaling. Chronic exposure to hypoxia enhanced this response, which was mitigated by this compound treatment .

| Treatment Group | Maximal Contraction (Emax) | pD2 Value |

|---|---|---|

| Control | 96.7 ± 2.37% | 7.7 ± 0.1 |

| This compound | 63.0 ± 7.6% | 7.2 ± 0.08 |

3. Osteoarthritis

In a rat model of osteoarthritis, intra-articular administration of this compound reduced inflammation and cartilage degradation by inhibiting M1 macrophage polarization through the ROS/NLRP3 signaling pathway. This suggests a therapeutic potential for managing inflammatory joint diseases .

4. Cerebral Ischemia

This compound has also been investigated for its neuroprotective effects in models of cerebral ischemia. Treatment with the antagonist significantly reduced brain infarction volumes and apoptosis markers after middle cerebral artery occlusion (MCAO), indicating its potential utility in stroke management .

属性

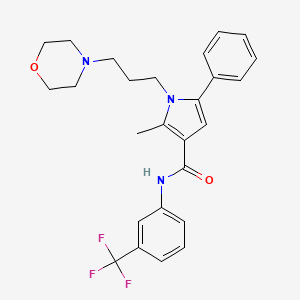

IUPAC Name |

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N3O2/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZYSQOTAYFTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372463 | |

| Record name | HC 067047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883031-03-6 | |

| Record name | HC 067047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 883031-03-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: HC-067047 acts as a competitive antagonist of TRPV4 channels. [, ] This means it binds to the channel, preventing the binding of agonists like GSK1016790A and thereby inhibiting channel opening and subsequent calcium influx. []

ANone: Inhibition of TRPV4 by this compound leads to a variety of downstream effects depending on the cell type and physiological context. Some examples include:

- Reduced intracellular calcium levels: This is a direct consequence of TRPV4 channel blockade, preventing calcium influx. [, , , , ]

- Inhibition of cell signaling pathways: this compound can impact pathways such as the Akt/Nrf2/ARE pathway, important for antioxidative responses. []

- Modulation of cellular functions: This includes effects on cell proliferation, apoptosis, cytokine release, and edema formation. [, , , , , , ]

- Altered physiological responses: This encompasses effects on bladder function, vascular tone, pain sensation, and response to osmotic stress. [, , , , , , ]

ANone: The molecular formula of this compound is C23H24F3N3O2, and its molecular weight is 431.45 g/mol.

A: this compound has been administered via various routes in the research, including intracerebroventricular injection [, ], intraperitoneal injection [], intra-arterial injection [], and intravesical infusion [, ].

ANone: Various in vitro models have been used, including:

- Cultured cells: Human melanoma cells, HaCaT keratinocytes, H9C2 cells (rat cardiomyoblast cell line), bovine and human airway epithelial cells, and human lung microvascular endothelial cells. [, , , , , , ]

- Isolated tissues: Mouse and rat aorta, rat small dorsal root ganglion neurons, rat diaphragmatic lymphatics, and mouse and rat bladder. [, , , , , , , , ]

ANone: A range of animal models has been utilized, including:

- Rodent models of disease: Mice with cyclophosphamide-induced cystitis, middle cerebral artery occlusion mice, rats with ankle arthritis, mice with traumatic brain injury, rats with resistive breathing-induced lung injury. [, , , , ]

- Genetically modified mice: TRPV4 knockout mice, mice with inducible TRPV4 expression in cardiomyocytes. [, ]

- Other models: Hyperglycemic rats (induced by streptozotocin), spontaneously hypertensive rats. [, ]

ANone: The studies highlight several instances of this compound efficacy in vivo, including:

- Reduction of brain edema: In middle cerebral artery occlusion mice and traumatic brain injury models. [, ]

- Improvement in bladder function: In mice and rats with cyclophosphamide-induced cystitis and in models of stress-induced bladder dysfunction. [, , ]

- Protection against lung injury: In models of acid-induced ALI and resistive breathing-induced lung injury. [, ]

ANone: Various techniques were used, including:

- Electrophysiology: Patch-clamp techniques were employed to measure ion channel activity and membrane currents. [, , , , , ]

- Calcium imaging: Used to monitor intracellular calcium levels in response to stimuli and drug treatments. [, , , , , ]

- Molecular biology techniques: Quantitative PCR and western blotting were used to assess TRPV4 expression levels. [, , , , , , ]

- Biochemical assays: These include PLA2 activity assays, enzyme immunoassays (for PGF2α), and measurements of oxidative stress markers (MDA, NO, SOD, CAT, GSH-Px). [, , ]

- Other techniques: Immunohistochemistry, behavioral tests (for pain assessment, cognitive function), assessment of lung mechanics, histological analysis. [, , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。